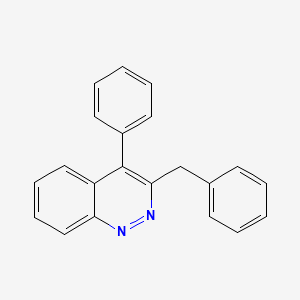

![molecular formula C22H32N4O10 B11765095 Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)

Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sobuzoxane is a dioxopiperazine derivative known for its potent anticancer properties. It functions primarily as a topoisomerase II inhibitor, which is crucial for DNA replication and transcription. Sobuzoxane is used in the treatment of various cancers, including malignant lymphoma and adult T-cell leukemia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sobuzoxane is synthesized through a series of chemical reactions involving the formation of bisdioxopiperazine analogs. The synthetic route typically involves the hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154, followed by the release of formaldehyde and the formation of the active compound, ICRF-154 .

Industrial Production Methods

In industrial settings, sobuzoxane is produced using large-scale chemical synthesis techniques. The process involves the use of aqueous ammonium formate and methanol as a mobile phase for the separation and purification of the compound . The biological samples are either diluted or precipitated with methanol, followed by acidification for the assay of sobuzoxane .

Analyse Des Réactions Chimiques

Types of Reactions

Sobuzoxane undergoes several types of chemical reactions, including:

Hydrolysis: The hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154.

Oxidation: The generation of reactive oxygen species (ROS) which leads to oxidative stress.

Chelation: The chelation of metal cations, reducing the generation of free radicals.

Common Reagents and Conditions

Aqueous Ammonium Formate: Used as a mobile phase in the separation process.

Methanol: Used for the precipitation and acidification of biological samples.

Major Products Formed

Hydroxymethyl-ICRF-154: Formed through the hydrolysis of ester bonds.

ICRF-154: The active compound formed after the release of formaldehyde.

Applications De Recherche Scientifique

Sobuzoxane has a wide range of scientific research applications, including:

Mécanisme D'action

Sobuzoxane exerts its effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and transcription. By preventing the religation of DNA double-strand breaks, sobuzoxane leads to the accumulation of double-strand breaks, resulting in apoptosis or programmed cell death in rapidly dividing cancer cells . Additionally, sobuzoxane generates reactive oxygen species, leading to oxidative stress and further cytotoxic effects . It also chelates iron, disrupting cellular processes that rely on iron for proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dexrazoxane (ICRF-187): A cardioprotective agent with structural similarity to sobuzoxane.

ICRF-154: The active metabolite of sobuzoxane.

ICRF-159 and ICRF-193: Other bisdioxopiperazine derivatives with similar mechanisms of action.

Uniqueness

Sobuzoxane is unique due to its dual role as an anticancer agent and a cardioprotective drug. Unlike other topoisomerase II inhibitors, sobuzoxane does not induce cleavable complex formation between DNA and the enzyme, resulting in fewer toxic side effects . Its ability to chelate metal cations and reduce free radical generation further enhances its cardioprotective properties .

Propriétés

Formule moléculaire |

C22H32N4O10 |

|---|---|

Poids moléculaire |

512.5 g/mol |

Nom IUPAC |

carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone |

InChI |

InChI=1S/C20H28N4O4.2CH2O3/c1-4-16-9-24-19(27)12-22(13-20(24)28)6-5-21-10-17(25)23(18(26)11-21)8-14(2)7-15(16)3;2*2-1(3)4/h4,14,16H,1,3,5-13H2,2H3;2*(H2,2,3,4) |

Clé InChI |

BFINLHGLMRXGOC-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(=C)C(CN2C(=O)CN(CCN3CC(=O)N(C1)C(=O)C3)CC2=O)C=C.C(=O)(O)O.C(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11765063.png)

![8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)

![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)